

In vivo characterization of [11C]SMW139

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Compound of Interest

Compound Name: SMW139

Cat. No.: B15570563

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An In-Depth Technical Guide to the In Vivo Characterization of [11C]SMW139

Introduction

[11C]SMW139 is a novel positron emission tomography (PET) radioligand developed for the in vivo imaging and quantification of the purinergic P2X7 receptor (P2X7R).^{[1][2][3]} The P2X7 receptor, an ATP-gated ion channel, is highly expressed on pro-inflammatory microglia and macrophages, making it a key biomarker for neuroinflammation.^{[1][4]} Its upregulation is implicated in various neurological disorders, including multiple sclerosis (MS) and Alzheimer's disease. This guide provides a comprehensive technical overview of the in vivo characterization of [11C]SMW139, summarizing key data, experimental protocols, and the underlying biological and analytical frameworks for researchers, scientists, and drug development professionals.

Data Presentation

Quantitative data from preclinical and clinical studies are summarized below for ease of comparison.

Table 1: Radiosynthesis and Physicochemical Properties

Parameter	Value	Species	Reference
Radiochemical Purity	> 98%	-	
98.3% ($\pm 0.5\%$)	Mouse		
Molar Activity (at injection)	59 (± 38) GBq/ μmol	Human	
33.0 (± 21.0) GBq/ μmol	Mouse		
75–151 GBq/ μmol	Rat		
95 (± 88) MBq/nmol	Human		
Binding Affinity (K_i)	32 nM	-	
Binding Affinity (K_d)	20.6 (± 1.7) nM	Rat	
LogD	2.5 - 3.5 (for analogues)	-	

Table 2: In Vivo PET Imaging Parameters

Subject	Injected Activity (MBq)	Injected Mass (μg)	Scan Duration (min)	Reference
Healthy Humans	424.0 (± 54.8)	1.91 (± 1.31)	90	
RRMS Patients	362 (± 44)	-	90	
Healthy Controls	362 (± 44)	-	90	
MS & HC Groups	402 - 404	2.7 (± 1.7)	90	
Mice (APP/PS1-21)	9.5 (± 0.5)	6.06 (± 5.61) $\mu\text{g/kg}$	60	
Rats (EAE Model)	20 - 30	-	Dynamic	

Table 3: Radiometabolite Analysis

Species	Time (min p.i.)	Unchanged [11C]SMW139 in Plasma (%)	Unchanged [11C]SMW139 in Brain (%)	Reference
Mouse	10	52.1 (± 6.8)	37.8 (± 18.6)	
Mouse	30	33	29	
Mouse	45	23.7 (± 6.2)	23.3 (± 10.3)	
Human	20	12 (free radioactivity)	-	

Table 4: Kinetic Modeling of Brain Data

Subject Group	Optimal Model	Key Findings	Reference
Healthy Humans	2TCM with dual input (2TDI)	Correction for brain-penetrating radiometabolites improves quantification of P2X7R.	
RRMS Patients & HC	Reversible 2TCM with fixed k4	Increased Volume of Distribution (VT) and Binding Potential (BPND) in RRMS patients compared to controls.	
MS Patients & HC	Single Tissue Compartment Dual-Input (1TDI)	Dual-input model necessary due to significant contribution of radiometabolites.	

Abbreviations: RRMS (Relapsing-Remitting Multiple Sclerosis), HC (Healthy Controls), 2TCM (Two-Tissue Compartment Model), p.i. (post-injection).

Experimental Protocols

Radiosynthesis of [11C]SMW139

The radiosynthesis of [11C]SMW139 is typically performed via N-methylation of a suitable precursor using [11C]methyl triflate or [11C]methyl iodide.

- [11C]Methylation: The precursor is dissolved in a suitable solvent (e.g., acetone, DMF).
- Base: A base such as potassium carbonate (K₂CO₃) is used to facilitate the reaction.
- Reaction: [11C]methyl triflate or iodide is trapped in the reaction mixture and heated.
- Purification: The crude product is purified using high-performance liquid chromatography (HPLC).
- Formulation: The final product is formulated in a physiologically compatible solution (e.g., saline with ethanol) for intravenous injection. The entire automated process typically takes around 40 minutes.

In Vivo Animal Studies

- Animal Models: Studies have utilized various animal models, including C57BL/6J mice, Lewis rats with experimental autoimmune encephalomyelitis (EAE) to model MS, and APP/PS1-21 transgenic mice as a model for β -amyloid deposition.
- Anesthesia: Animals are typically anesthetized with isoflurane during the imaging procedure.
- Tracer Injection: A bolus of [11C]SMW139 is injected intravenously, often via a tail vein catheter.
- PET Scanning: Dynamic PET scans are acquired immediately after injection for a duration of 60 to 90 minutes. For blocking experiments, a P2X7R antagonist like JNJ-47965567 can be administered prior to the tracer to confirm specific binding.

In Vivo Human Studies

- Subject Recruitment: Human studies have included healthy controls and patients with neurological conditions like relapsing-remitting multiple sclerosis (RRMS) and progressive

MS (PMS).

- **PET Scanning:** Dynamic brain PET scans are performed for 90 minutes on high-resolution scanners following an intravenous bolus injection of [11C]**SMW139**.
- **Arterial Blood Sampling:** To generate a metabolite-corrected arterial plasma input function, continuous and/or manual arterial blood samples are drawn throughout the scan.
- **Metabolite Analysis:** Plasma samples are analyzed using radio-HPLC to separate the parent [11C]**SMW139** from its radiometabolites. This is crucial as studies have shown that two brain-penetrating radiometabolites are present and must be accounted for to accurately quantify P2X7R binding.

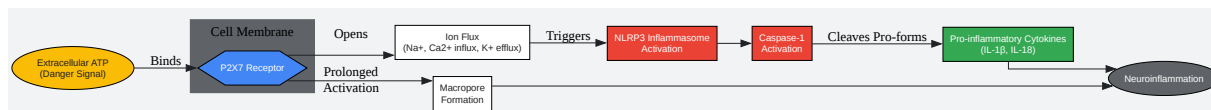
Kinetic Modeling

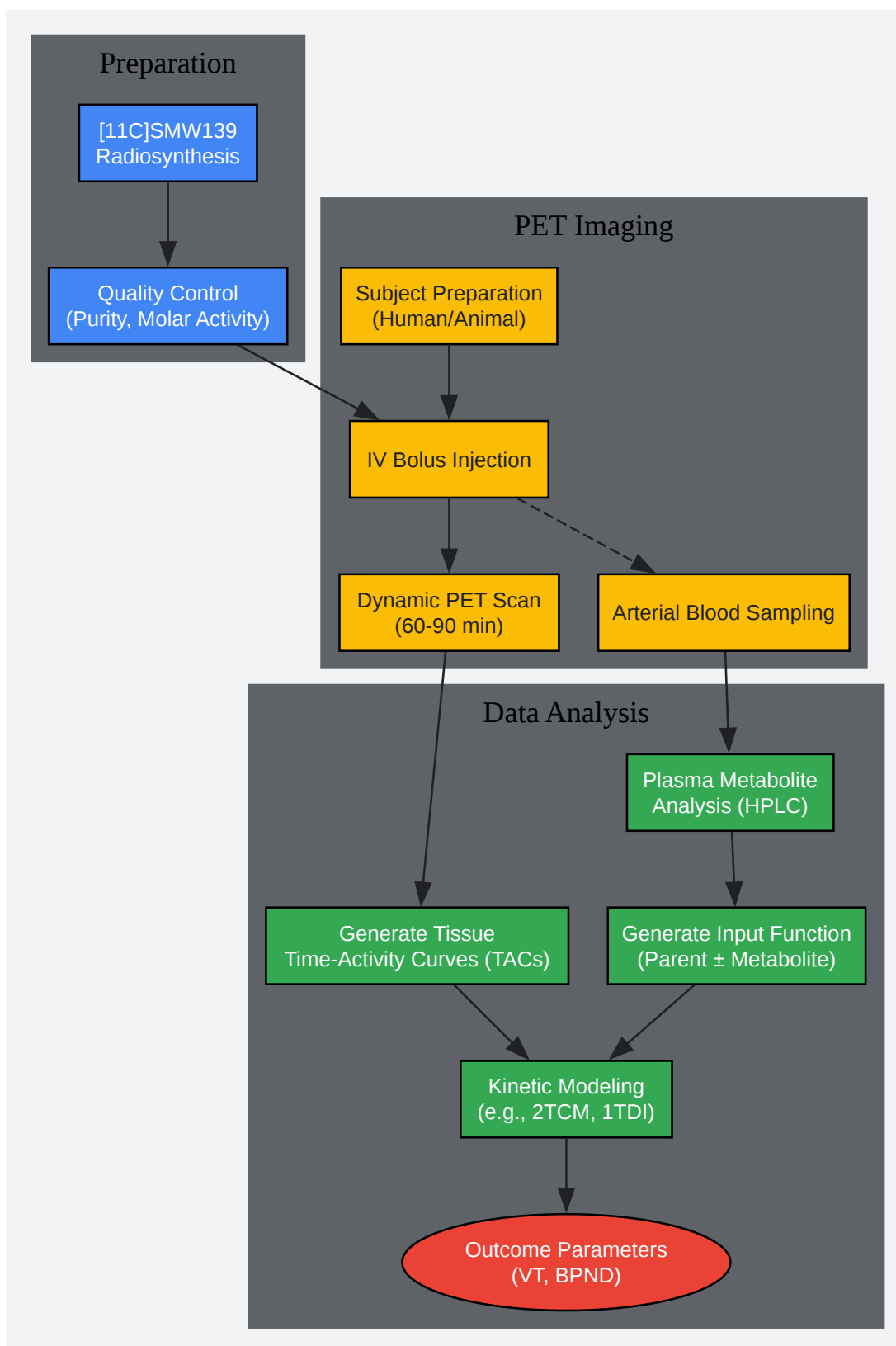
The quantification of [11C]**SMW139** binding in the brain requires kinetic modeling of the dynamic PET data.

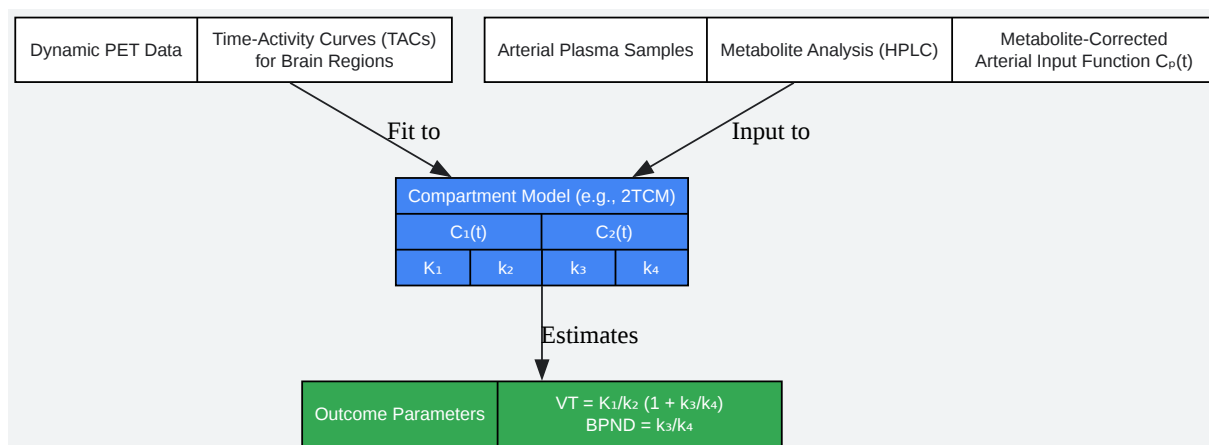
- **Model Selection:** Various compartment models are tested, including the one-tissue compartment model (1TCM) and the two-tissue compartment model (2TCM). The optimal model is often determined using the Akaike Information Criterion (AIC).
- **Input Function:** The model requires an arterial input function, which is the concentration of the radiotracer in arterial plasma over time.
- **Metabolite Correction:** Crucially, the input function must be corrected for metabolism. Due to the presence of brain-penetrating radiometabolites, a dual-input compartment model has been shown to improve the accuracy of quantification. This model uses separate input functions for the parent tracer and its brain-penetrant metabolites.
- **Outcome Parameters:** The primary outcome parameter is the total volume of distribution (VT), which reflects the total binding (specific and non-specific) of the tracer in a brain region. From VT, the binding potential (BPND) can be derived as a measure of specific receptor binding. A reversible 2TCM with the dissociation rate k_4 fixed to a global value has been identified as an optimal model in human studies.

Visualizations

P2X7R Signaling Pathway in Neuroinflammation







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